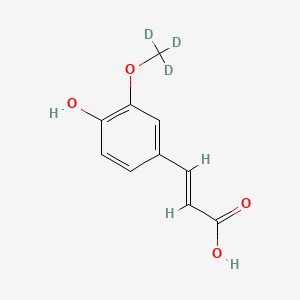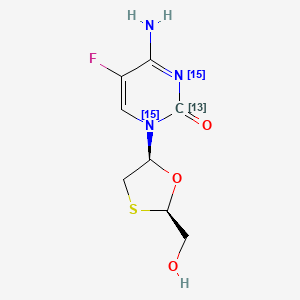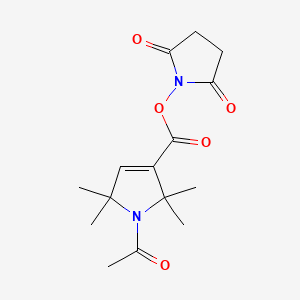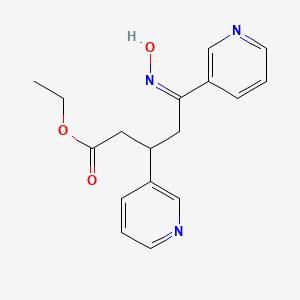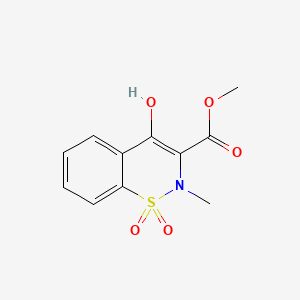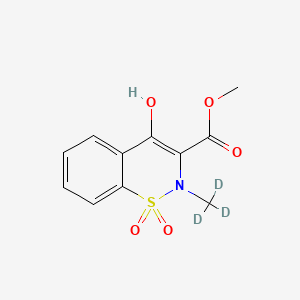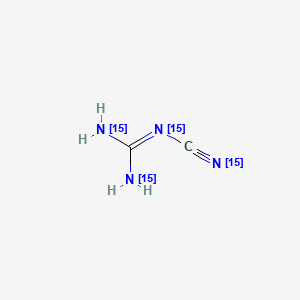
Cyanoguanidine-15N4
Overview
Description
Cyanoguanidine-15N4, also known as this compound, is a useful research compound. Its molecular formula is C2H4N4 and its molecular weight is 88.054. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Cyanoguanidine is a versatile reagent in organic synthesis, particularly in the direct Friedel-Crafts carboxamidation of arenes. This reaction is facilitated by the use of Brønsted superacids, indicating the involvement of a superelectrophilic intermediate, which underscores cyanoguanidine's role in enabling complex chemical transformations (Naredla & Klumpp, 2012).
Antitumor Activity
Cyanoguanidine derivatives, such as CHS 828, have demonstrated potent experimental antitumoral activity. This activity is evidenced by its effectiveness against various types of neuroendocrine tumors in animal models, highlighting its potential as a candidate drug for the treatment of these cancers (Johanson et al., 2006).
Anion Receptors and Transporters
Research into compounds containing cyanoguanidine and benzothiadiazine has shown significant affinity for oxo-anions in organic solutions. These compounds function as transmembrane chloride/nitrate antiporters, demonstrating cyanoguanidine's utility in developing novel ion transport mechanisms (Wenzel et al., 2011).
Environmental Applications
The development of nano-absorbents, such as multi-cyanoguanidine modified magnetic chitosan, showcases cyanoguanidine's role in environmental remediation. These absorbents exhibit remarkable efficiency in recovering mercury ions from aqueous solutions, offering a promising approach for treating heavy metal pollution (Wang et al., 2013).
Biochemistry and Molecular Biology
In the context of protein research, natural-abundance 15N NMR spectroscopy has been used to study the solvent and protonation effects on cyanoguanidine, providing insights into its behavior in nonpolar environments. This research aids in understanding the structural dynamics of proteins and their components (Xiao & Braiman, 2005).
Novel Materials
Cyanoguanidine's role extends to materials science, where it contributes to the development of novel nano-absorbents and magnetic ordered mesoporous materials. These applications highlight its importance in creating new materials with specific properties for environmental cleanup and other technological advancements (Liu et al., 2013), (Hu et al., 2019).
Mechanism of Action
Target of Action
Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .
Mode of Action
Cyanoguanidines, a group to which this compound belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .
Biochemical Pathways
Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.
Biochemical Analysis
Biochemical Properties
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling
Cellular Effects
Cyanoguanidines have been shown to interfere with cellular metabolism and NF-κB signaling . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Cyanoguanidines are known to interfere with cellular metabolism and NF-κB signaling . This suggests that Cyanoguanidine-15N4 may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
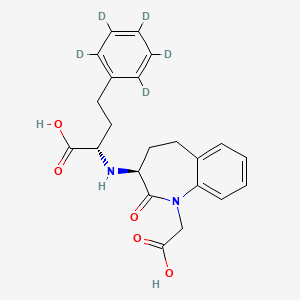




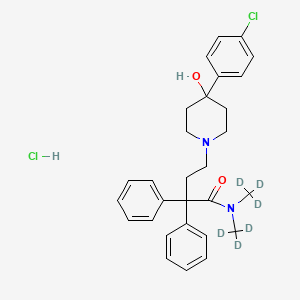
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

